Cas no 2228896-20-4 (methyl 4-(aminomethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate)

メチル4-(アミノメチル)-1,2,5-トリメチル-1H-ピロール-3-カルボキシレートは、ピロール骨格を有する有機化合物です。分子内にアミノメチル基とカルボキシレートエステル基を併せ持つことが特徴で、医薬品中間体や機能性材料の合成において有用な構造単位として利用されます。特に、官能基の反応性を活かした多段階合成や修飾反応に適しており、高い選択性と収率が期待できます。また、結晶性が良好な場合が多く、精製プロセスが簡便である利点があります。

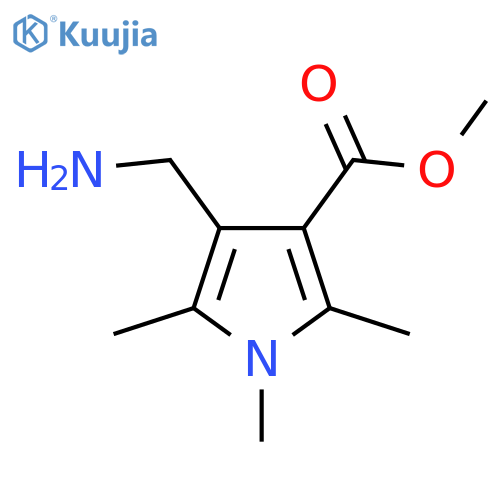

2228896-20-4 structure

商品名:methyl 4-(aminomethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate

methyl 4-(aminomethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 4-(aminomethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate

- 2228896-20-4

- EN300-2000273

-

- インチ: 1S/C10H16N2O2/c1-6-8(5-11)9(10(13)14-4)7(2)12(6)3/h5,11H2,1-4H3

- InChIKey: HKUQCMDZWMBDNF-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C1=C(C)N(C)C(C)=C1CN)=O

計算された属性

- せいみつぶんしりょう: 196.121177757g/mol

- どういたいしつりょう: 196.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.2Ų

- 疎水性パラメータ計算基準値(XlogP): 0.2

methyl 4-(aminomethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2000273-0.1g |

methyl 4-(aminomethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate |

2228896-20-4 | 0.1g |

$930.0 | 2023-09-16 | ||

| Enamine | EN300-2000273-0.25g |

methyl 4-(aminomethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate |

2228896-20-4 | 0.25g |

$972.0 | 2023-09-16 | ||

| Enamine | EN300-2000273-10.0g |

methyl 4-(aminomethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate |

2228896-20-4 | 10g |

$4545.0 | 2023-06-02 | ||

| Enamine | EN300-2000273-10g |

methyl 4-(aminomethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate |

2228896-20-4 | 10g |

$4545.0 | 2023-09-16 | ||

| Enamine | EN300-2000273-5.0g |

methyl 4-(aminomethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate |

2228896-20-4 | 5g |

$3065.0 | 2023-06-02 | ||

| Enamine | EN300-2000273-0.05g |

methyl 4-(aminomethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate |

2228896-20-4 | 0.05g |

$888.0 | 2023-09-16 | ||

| Enamine | EN300-2000273-5g |

methyl 4-(aminomethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate |

2228896-20-4 | 5g |

$3065.0 | 2023-09-16 | ||

| Enamine | EN300-2000273-1.0g |

methyl 4-(aminomethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate |

2228896-20-4 | 1g |

$1057.0 | 2023-06-02 | ||

| Enamine | EN300-2000273-0.5g |

methyl 4-(aminomethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate |

2228896-20-4 | 0.5g |

$1014.0 | 2023-09-16 | ||

| Enamine | EN300-2000273-2.5g |

methyl 4-(aminomethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate |

2228896-20-4 | 2.5g |

$2071.0 | 2023-09-16 |

methyl 4-(aminomethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate 関連文献

-

Max R. McGillen,Alex T. Archibald,Trevor Carey,Kimberley E. Leather,Dudley E. Shallcross,John C. Wenger,Carl J. Percival Phys. Chem. Chem. Phys., 2011,13, 2842-2849

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095

2228896-20-4 (methyl 4-(aminomethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate) 関連製品

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 57707-64-9(2-azidoacetonitrile)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬